

Animal dosing and administration for PROTAC TTK degrader-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PROTAC TTK degrader-2

Cat. No.: B12408074

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Application Notes and Protocols for PROTAC TTK Degrader-2

These application notes provide detailed information and protocols for the in vivo use of **PROTAC TTK Degrader-2**, a potent and selective degrader of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

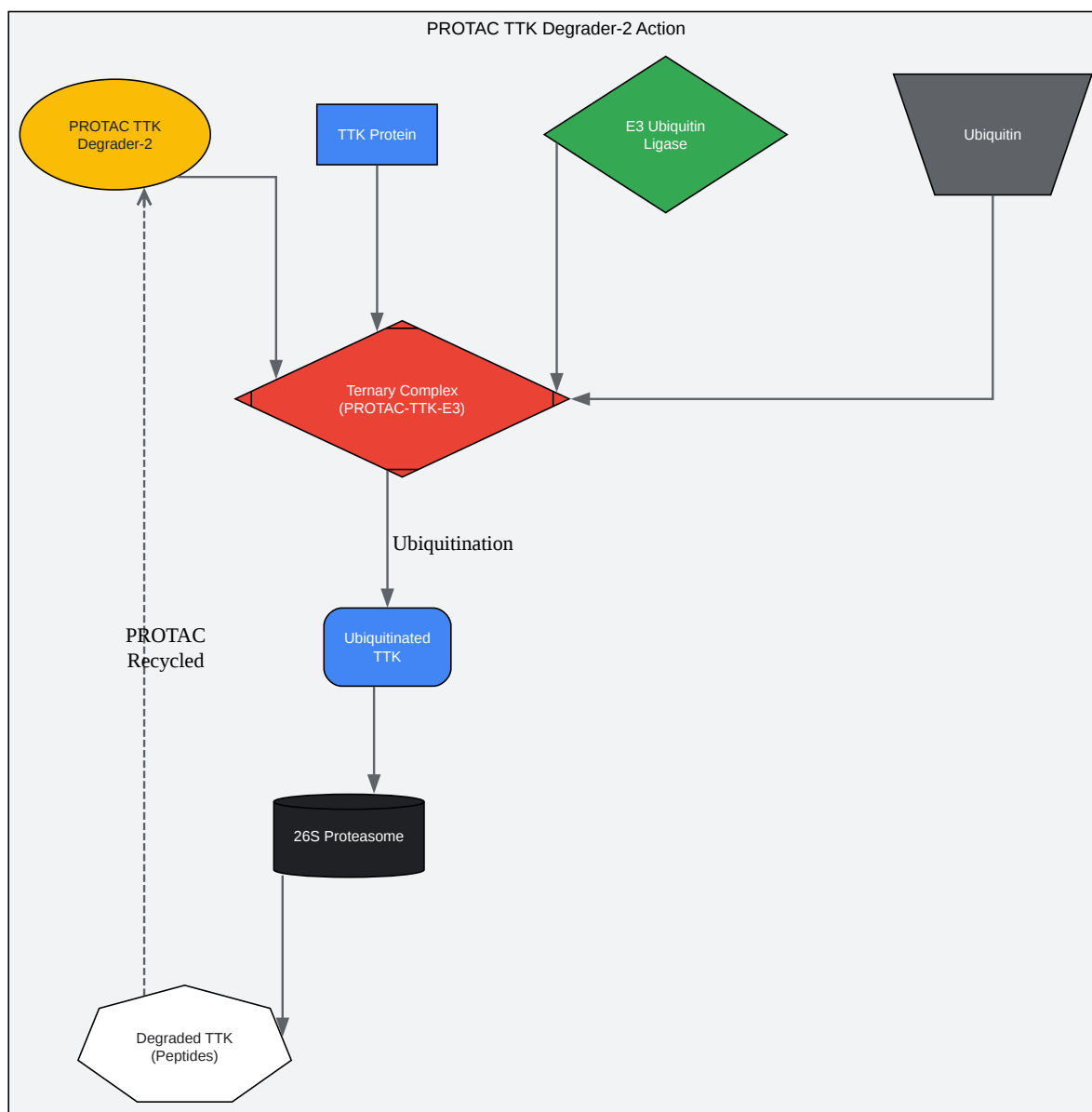
Introduction

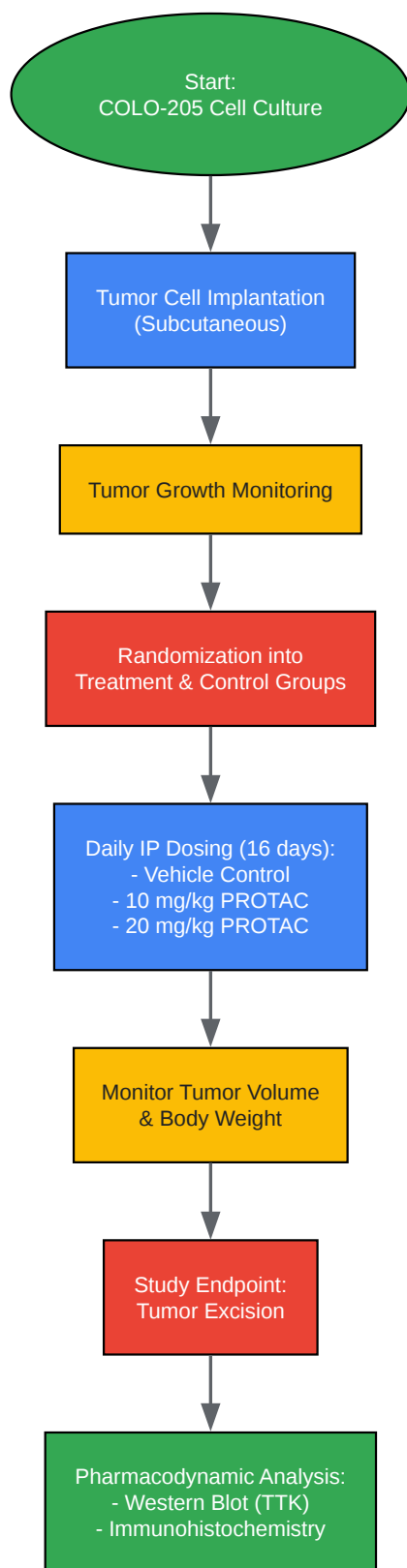
PROTAC TTK Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of TTK protein. TTK is a crucial kinase involved in the spindle assembly checkpoint (SAC), a key regulatory mechanism for proper chromosome segregation during mitosis.[1][2] Overexpression of TTK is observed in various cancers and is often associated with poor prognosis.[2] By hijacking the ubiquitin-proteasome system, **PROTAC TTK Degrader-2** offers a therapeutic strategy to eliminate TTK protein, thereby inhibiting cancer cell proliferation.[3] In preclinical studies, **PROTAC TTK Degrader-2** has demonstrated potent anti-cancer efficacy in a xenograft mouse model of human colorectal cancer.[3]

Mechanism of Action

PROTAC TTK Degrader-2 is a heterobifunctional molecule that simultaneously binds to the target protein (TTK) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of

TTK, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple target protein molecules.





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- To cite this document: BenchChem. [Animal dosing and administration for PROTAC TTK degrader-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408074#animal-dosing-and-administration-for-protac-ttk-degrader-2]

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